molecular formula C6H3BrFNaO2S B13163880 Sodium 5-bromo-2-fluorobenzene-1-sulfinate CAS No. 1501031-23-7

Sodium 5-bromo-2-fluorobenzene-1-sulfinate

Cat. No.: B13163880
CAS No.: 1501031-23-7
M. Wt: 261.05 g/mol
InChI Key: PNBRQPQNYVSPND-UHFFFAOYSA-M
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Description

Sodium 5-bromo-2-fluorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H3BrFNaO2S and a molecular weight of 261.04 g/mol . This compound is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-bromo-2-fluorobenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2-fluorobenzene. This process can be carried out using various sulfonating agents under controlled conditions to ensure the selective introduction of the sulfonate group at the desired position on the aromatic ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale sulfonation reactions followed by purification steps to isolate the desired product. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-bromo-2-fluorobenzene-1-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfur-containing compounds .

Scientific Research Applications

Sodium 5-bromo-2-fluorobenzene-1-sulfinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It may be used in biochemical studies to investigate the effects of sulfonate-containing compounds on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 5-bromo-2-fluorobenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in various non-covalent interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-bromo-2-fluorobenzene-1-sulfinate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .

Biological Activity

Sodium 5-bromo-2-fluorobenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and comparative data with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H4_4BrFNaO2_2S, with a molecular weight of approximately 253.06 g/mol. The compound features a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring, along with a sulfinate group, which enhances its solubility and reactivity in biological systems.

Research indicates that this compound may interact with various biomolecules, potentially leading to enzyme inhibition or receptor binding. These interactions are crucial pathways in drug development. The sulfonate group can enhance bioavailability, making it a candidate for further investigation in therapeutic applications.

Antimicrobial Properties

Compounds similar to this compound have been studied for their antimicrobial properties. For instance, sulfonated aromatic compounds have shown efficacy against various bacterial strains due to their ability to disrupt cellular processes. Specific studies have demonstrated that related compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Similar compounds have been shown to inhibit cell growth in various human cancer cell lines. For example, brominated phenolic compounds have demonstrated cytotoxic effects against human cervical carcinoma (HeLa) and colorectal carcinoma (HCT-116) cell lines . The mechanisms often involve the induction of apoptosis and disruption of angiogenic signaling pathways.

Table 1: Comparative Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50_{50} (µM)Mechanism of Action
This compoundHeLaTBDInduction of apoptosis
Sodium 4-bromo-5-fluoro-2-methylbenzene-1-sulfinateHCT-116TBDInhibition of cell proliferation
Bromophenol derivativeA5494.29 ± 0.79ROS-mediated apoptosis

Study on Enzyme Inhibition

A study focusing on the inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, revealed that brominated compounds can selectively inhibit MAO-B activity. This suggests that this compound may also possess similar inhibitory properties, potentially contributing to neuroprotective effects .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to specific protein targets associated with bacterial growth inhibition. Such studies help elucidate the compound's mechanism of action at the molecular level .

Properties

CAS No.

1501031-23-7

Molecular Formula

C6H3BrFNaO2S

Molecular Weight

261.05 g/mol

IUPAC Name

sodium;5-bromo-2-fluorobenzenesulfinate

InChI

InChI=1S/C6H4BrFO2S.Na/c7-4-1-2-5(8)6(3-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

PNBRQPQNYVSPND-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)[O-])F.[Na+]

Origin of Product

United States

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